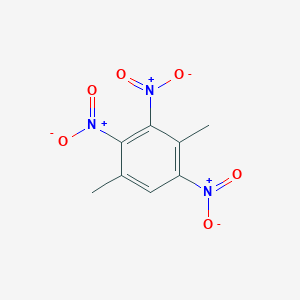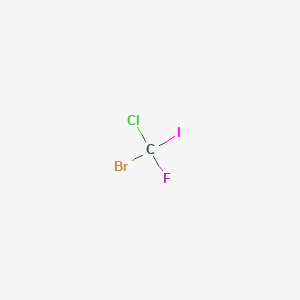
Bromochlorofluoroiodomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromochlorofluoroiodomethane is a hypothetical haloalkane that contains all four stable halogen substituents: bromine, chlorine, fluorine, and iodine. This compound can be visualized as a methane molecule where each hydrogen atom is replaced by a different halogen atom. Due to the presence of these four different halogens, the molecule has two enantiomers, making it a prototypical chiral compound .
Vorbereitungsmethoden
The related compound, bromochlorofluoromethane, which has hydrogen in place of iodine, has been synthesized and used in research on chiral compounds . The lack of a synthetic route for bromochlorofluoroiodomethane limits its practical applications and industrial production.
Analyse Chemischer Reaktionen
Since bromochlorofluoroiodomethane is a hypothetical compound, detailed information on its chemical reactions is not available. based on the behavior of similar haloalkanes, it can be inferred that it would likely undergo typical halogen substitution reactions. Common reagents for such reactions include nucleophiles like hydroxide ions, ammonia, and alkoxides. The major products would depend on the specific halogen being substituted and the conditions of the reaction.
Wissenschaftliche Forschungsanwendungen
Due to the absence of a synthetic route, bromochlorofluoroiodomethane itself has not been used in scientific research. its related compound, bromochlorofluoromethane, has found applications in the study of chirality and enantiomer separation. These studies are crucial in fields like pharmaceuticals, where the activity of a drug can be highly dependent on its chirality .
Wirkmechanismus
As a hypothetical compound, the mechanism of action for bromochlorofluoroiodomethane is not well-defined. if it were to be synthesized, its effects would likely be influenced by the unique interactions of its halogen substituents with various molecular targets. These interactions could involve pathways related to halogen bonding, which is significant in many biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Bromochlorofluoroiodomethane is unique due to the presence of all four stable halogens. Similar compounds include:
Bromochlorofluoromethane: Contains bromine, chlorine, and fluorine, with hydrogen instead of iodine.
Bromochlorodifluoromethane: Contains bromine, chlorine, and two fluorine atoms.
These compounds are used in research to study chirality and enantiomer separation, but they lack the complete set of halogens present in this compound, highlighting its uniqueness.
Eigenschaften
CAS-Nummer |
753-65-1 |
|---|---|
Molekularformel |
CBrClFI |
Molekulargewicht |
273.27 g/mol |
IUPAC-Name |
bromo-chloro-fluoro-iodomethane |
InChI |
InChI=1S/CBrClFI/c2-1(3,4)5 |
InChI-Schlüssel |
XEGUVFFZWHRVAV-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(Cl)(Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


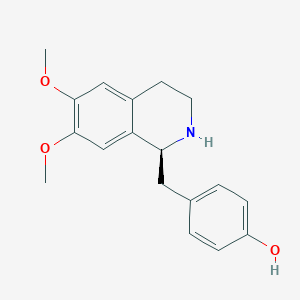
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)

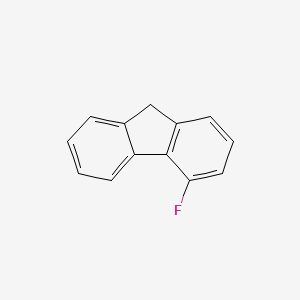
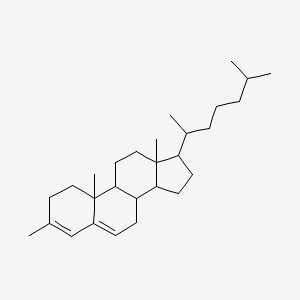
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)

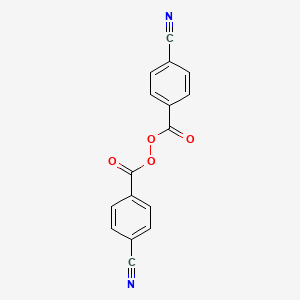

![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
